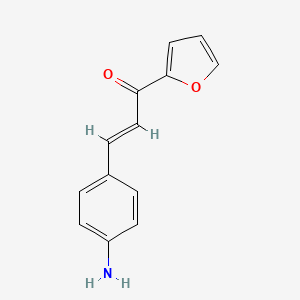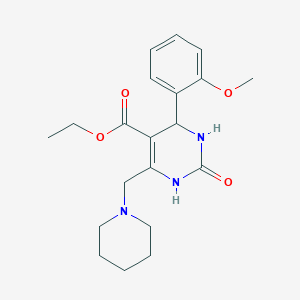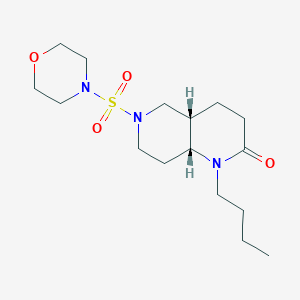![molecular formula C15H18N4O B5418261 (2E)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-3-phenylacrylamide](/img/structure/B5418261.png)
(2E)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the phenyl ring, and the acrylamide group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The 1,2,4-triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions . The phenylacrylamide moiety could potentially undergo reactions at the carbon-carbon double bond or at the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of the polar amide group, the planarity of the aromatic rings, and the overall size and shape of the molecule .Direcciones Futuras
Propiedades
IUPAC Name |
(E)-N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-N-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-3-19-12-16-17-14(19)11-18(2)15(20)10-9-13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHJRNVEWKBQCU-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CN(C)C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=NN=C1CN(C)C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-chlorophenoxy)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5418179.png)


![tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate](/img/structure/B5418194.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5418204.png)



![3-fluoro-N-{3-[N-(3-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5418224.png)


![3-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B5418239.png)
![4-methyl-N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamide](/img/structure/B5418245.png)
